REACTION_SMILES
|
[ClH:17].[Na+:16].[OH-:15].[OH:1][N:2]=[C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:9]1[n:10][c:11]([NH2:14])[s:12][cH:13]1>>[OH:1][N:2]=[C:3]([C:4](=[O:5])[OH:6])[c:9]1[n:10][c:11]([NH2:14])[s:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=NO)c1csc(N)n1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(C(=NO)C(=O)O)cs1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[ClH:17].[Na+:16].[OH-:15].[OH:1][N:2]=[C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:9]1[n:10][c:11]([NH2:14])[s:12][cH:13]1>>[OH:1][N:2]=[C:3]([C:4](=[O:5])[OH:6])[c:9]1[n:10][c:11]([NH2:14])[s:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=NO)c1csc(N)n1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(C(=NO)C(=O)O)cs1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |